molecular formula C12H16 B3394687 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 65338-06-9

1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3394687
CAS No.: 65338-06-9
M. Wt: 160.25 g/mol
InChI Key: NRUTYKMOTTYXTF-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H16 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 1,2-dimethylnaphthalene. The reaction typically involves the use of a nickel catalyst under high pressure and temperature conditions. The hydrogenation process selectively reduces the aromatic ring to form the tetrahydronaphthalene structure .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen donor in various chemical reactions, facilitating the transfer of hydrogen atoms to other molecules. This property is particularly useful in hydrogenation reactions and in the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of two methyl groups, which influence its chemical reactivity and physical properties. The methyl groups can enhance the compound’s solubility in organic solvents and modify its interaction with other molecules, making it distinct from its non-methylated counterparts .

Properties

IUPAC Name

1,2-dimethyl-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUTYKMOTTYXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983962
Record name 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65338-06-9
Record name Naphthalene, 1,2,3,4-tetrahydrodimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065338069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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